molecular formula C21H12IN3O2S B2650895 (E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 374613-35-1

(E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2650895
M. Wt: 497.31
InChI Key: FPRBKLMYTLWZLD-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C21H12IN3O2S and a molecular weight of 497.311. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

The specific synthesis process for this compound is not detailed in the available resources. However, there are general methods for synthesizing similar compounds. For instance, a library of novel triazole-tethered isatin–coumarin hybrids were synthesized by a click chemistry approach. The reaction of isatins with 1,2-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione2.



Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the available resources. However, it contains several functional groups including an iodophenyl group, an amino group, a thiazol group, and a chromen group1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, compounds with similar structures have been used in various chemical reactions. For example, 1,3,4-thiadiazole derivatives have been used in reactions related to DNA replication3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the available resources. However, it has a molecular formula of C21H12IN3O2S and a molecular weight of 497.311.


Scientific Research Applications

Antimicrobial Applications

Several studies have highlighted the antimicrobial potential of novel heterocyclic compounds, including derivatives of the mentioned compound. For example, Darwish et al. (2014) synthesized new heterocyclic compounds bearing a sulfonamide moiety, showing promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, El‐Wahab et al. (2014) prepared a coumarin–thiazole derivative with significant antimicrobial activity, demonstrating its potential in antimicrobial polyurethane coatings (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Anti-inflammatory Applications

Gandhi et al. (2018) synthesized a series of chromene derivatives with significant in-vivo anti-inflammatory activity, suggesting their potential as structural templates for the development of new anti-inflammatory drugs (Gandhi, Agarwal, Kalal, Bhargava, Jangid, & Agarwal, 2018).

Antiproliferative Applications

Compounds derived from this chemical structure have shown promising antiproliferative activities against various cancer cell lines. Sa̧czewski et al. (2004) reported the synthesis of acrylonitriles with antiproliferative potency on human cancer cell lines, indicating the potential for developing new anticancer agents (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004). Kaddah et al. (2021) also investigated a series of pyrazole-based heterocycles for their antiproliferative screening, finding significant activities against cancer cell lines, highlighting the therapeutic potential of these compounds (Kaddah, Fahmi, Kamel, Ramadan, & Rizk, 2021).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources. It is not intended for human or veterinary use and is available for research use only1.


Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have shown significant therapeutic potential and have been the subject of considerable growing interest for designing new antitumor agents3. Therefore, it is possible that this compound could also be of interest in future research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(E)-3-(4-iodoanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12IN3O2S/c22-15-5-7-16(8-6-15)24-11-14(10-23)20-25-18(12-28-20)17-9-13-3-1-2-4-19(13)27-21(17)26/h1-9,11-12,24H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRBKLMYTLWZLD-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.